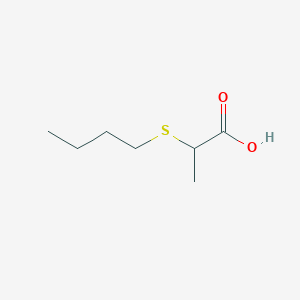

2-(Butylsulfanyl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S/c1-3-4-5-10-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXUMDXOTNQMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90523899 | |

| Record name | 2-(Butylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90523899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88802-61-3 | |

| Record name | 2-(Butylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90523899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and purification of 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid

An In-depth Technical Guide to the Synthesis and Purification of 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid

Foreword: The Significance of Trithiocarbonates in Controlled Radical Polymerization

The evolution of polymer chemistry has been marked by the pursuit of methodologies that offer precise control over polymer architecture. Among the most significant advancements in this domain is the development of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] This technique has revolutionized the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[2] At the heart of the RAFT process lies the chain transfer agent (CTA), a molecule that dictates the living nature of the polymerization.

This guide focuses on a specific and highly versatile class of CTAs: trithiocarbonates.[3] In particular, we will delve into the synthesis and purification of 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid, a trithiocarbonate RAFT agent valued for its efficacy in controlling the polymerization of a wide range of monomers.[4][5] As a Senior Application Scientist, my objective is to provide not just a set of instructions, but a comprehensive understanding of the principles, practicalities, and nuances involved in the preparation of this crucial compound. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who seek to leverage the power of controlled radical polymerization.

Part 1: Theoretical Framework and Mechanistic Insights

Introduction to Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a type of living radical polymerization that employs a thiocarbonylthio compound as a chain transfer agent. The underlying mechanism involves a degenerative chain transfer process that establishes a dynamic equilibrium between active (propagating) and dormant polymer chains.[1] This equilibrium allows for the simultaneous growth of all polymer chains, leading to a population of polymers with similar chain lengths and, consequently, a low polydispersity index (PDI).

The general mechanism of RAFT polymerization can be summarized in the following key steps:

-

Initiation: A standard radical initiator generates free radicals that react with a monomer to form a propagating radical.

-

Chain Transfer: The propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate fragments, releasing a new radical that can initiate further polymerization.

-

Re-initiation: The newly formed radical reacts with the monomer, initiating the growth of a new polymer chain.

-

Equilibrium: A rapid equilibrium is established between the propagating radicals and the dormant polymer chains, ensuring that all chains have an equal opportunity to grow.

The Role and Design of Trithiocarbonate RAFT Agents

Trithiocarbonates, with the general structure R-S-C(=S)-S-R', are a highly effective class of RAFT agents. The choice of the 'R' and 'Z' (in this case, -S-R') groups is critical in tuning the reactivity of the RAFT agent for a specific monomer family.[6][7] 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid is designed with a tertiary alkyl 'R' group (from the propanoic acid moiety), which is a good homolytic leaving group, and a 'Z' group (the butylsulfanyl group) that modulates the stability of the intermediate radical.[3] The carboxylic acid functionality also offers a convenient handle for post-polymerization modifications or for anchoring the RAFT agent to surfaces.[8]

Mechanistic Pathway for the Synthesis of 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid

The synthesis of this trithiocarbonate is typically achieved through a two-step, one-pot reaction. The core of the synthesis involves the formation of a butyldithiocarbonate salt, which then acts as a nucleophile to displace a leaving group from 2-bromopropanoic acid.

-

Formation of the Butyldithiocarbonate Intermediate: 1-Butanethiol is deprotonated by a strong base, such as sodium hydride or potassium hydroxide, to form the corresponding thiolate. This thiolate then attacks the electrophilic carbon of carbon disulfide to yield the butyldithiocarbonate salt.

-

Nucleophilic Substitution with 2-Bromopropanoic Acid: The butyldithiocarbonate anion then undergoes a nucleophilic substitution reaction with 2-bromopropanoic acid. The dithiocarbonate attacks the carbon atom bearing the bromine, displacing the bromide ion and forming the final trithiocarbonate product.

Caption: Reaction mechanism for the synthesis of the target trithiocarbonate.

Key Reaction Parameters and Their Influence

The success of the synthesis hinges on several critical parameters:

-

Solvent: A polar aprotic solvent like acetone or tetrahydrofuran (THF) is typically used to dissolve the reactants and facilitate the reaction.

-

Base: The choice of base is important. While strong bases like sodium hydride are effective, they can be hazardous on a larger scale.[9][10] Milder bases like potassium hydroxide are often sufficient.

-

Temperature: The reaction is generally carried out at room temperature. Exothermic steps, such as the addition of carbon disulfide, may require initial cooling.

-

Stoichiometry: Precise control of the stoichiometry is crucial to maximize the yield of the desired product and minimize the formation of byproducts.

Part 2: Experimental Protocols

Safety Precautions and Reagent Handling

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Hazards:

-

Carbon Disulfide: Highly flammable and toxic. Handle with extreme care.

-

1-Butanethiol: Possesses a strong, unpleasant odor.

-

2-Bromopropanoic Acid: Corrosive and lachrymatory.

-

Potassium Hydroxide: Corrosive.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of similar trithiocarbonate RAFT agents.[11]

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification |

| 1-Butanethiol | 9.0 g (0.1 mol) |

| Potassium Hydroxide (85%) | 6.6 g (0.1 mol) |

| Carbon Disulfide | 11.4 g (0.15 mol) |

| 2-Bromopropanoic Acid | 15.3 g (0.1 mol) |

| Acetone | 200 mL |

| Deionized Water | As needed |

| Hexane | For washing and recrystallization |

| Dichloromethane (DCM) | For extraction |

| Brine | Saturated NaCl solution |

| Sodium Sulfate (anhydrous) | For drying |

| Round-bottom flask (500 mL) | With magnetic stir bar |

| Separatory funnel (500 mL) | |

| Rotary evaporator | |

| Ice bath |

Step-by-Step Procedure

-

To a 500 mL round-bottom flask containing acetone (100 mL), add powdered potassium hydroxide (6.6 g). Stir the mixture until the base is fully dissolved.

-

Cool the flask in an ice bath. Slowly add 1-butanethiol (9.0 g) to the stirred solution.

-

After 10 minutes, add carbon disulfide (11.4 g) dropwise while maintaining the temperature below 10 °C. The solution will turn a deep orange/red color.

-

Allow the reaction to stir in the ice bath for 30 minutes.

-

In a separate beaker, dissolve 2-bromopropanoic acid (15.3 g) in acetone (100 mL).

-

Slowly add the 2-bromopropanoic acid solution to the reaction mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight.

-

After the reaction is complete (as monitored by TLC), pour the mixture into a separatory funnel containing deionized water (200 mL).

-

Wash the aqueous layer with hexane (3 x 50 mL) to remove any unreacted 1-butanethiol and other nonpolar impurities.

-

Acidify the aqueous layer to a pH of ~1-2 with concentrated HCl.

-

Extract the product into dichloromethane (3 x 75 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.

Purification of the Crude Product

The crude product can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot hexane.

-

Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) to induce crystallization.

-

Collect the yellow crystals by vacuum filtration and wash with a small amount of cold hexane.

-

Dry the purified product under vacuum.

Part 3: Analytical Characterization

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂S₃ | [12][13][14] |

| Molecular Weight | 238.4 g/mol | [12][14][15] |

| Appearance | Yellow powder or crystals | [13][15] |

| Storage Temperature | 2-8 °C, protected from light |

Spectroscopic Analysis

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is the primary method for confirming the structure of the synthesized compound. The expected chemical shifts are as follows:

-

δ 4.7-4.8 ppm (q, 1H): Methine proton (-CH(CH₃)COOH)

-

δ 3.3-3.4 ppm (t, 2H): Methylene protons adjacent to sulfur (-S-CH₂-)

-

δ 1.6-1.7 ppm (m, 2H): Methylene protons (-CH₂-CH₂-CH₃)

-

δ 1.6 ppm (d, 3H): Methyl protons of the propanoic acid moiety (-CH(CH₃)COOH)

-

δ 1.4-1.5 ppm (m, 2H): Methylene protons (-CH₂-CH₃)

-

δ 0.9-1.0 ppm (t, 3H): Terminal methyl protons (-CH₂-CH₃)

-

A broad singlet for the carboxylic acid proton will also be present, the chemical shift of which is dependent on the solvent and concentration.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can be used to further confirm the carbon framework of the molecule. Key expected signals include:

-

δ ~222 ppm: Thiocarbonyl carbon (C=S)

-

δ ~170 ppm: Carboxyl carbon (C=O)

-

δ ~47 ppm: Methine carbon (-S-CH-)

-

δ ~37 ppm: Methylene carbon adjacent to sulfur (-S-CH₂-)

-

Signals for the remaining alkyl carbons will appear in the upfield region of the spectrum.

-

Purity Assessment

The purity of the final product can be assessed by ¹H NMR spectroscopy and, if necessary, by High-Performance Liquid Chromatography (HPLC). The absence of impurity peaks in the NMR spectrum and a single sharp peak in the HPLC chromatogram are indicative of high purity.

Part 4: Applications in Polymer Synthesis

Utility as a Chain Transfer Agent

2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid is a versatile RAFT agent suitable for the controlled polymerization of a variety of monomers, including acrylates, acrylamides, and styrenes.[4][5] Its structure allows for the synthesis of polymers with low polydispersity and predictable molecular weights.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-[[(2-羧乙基)硫烷基硫代羰基]-硫烷基]丙酸 | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. KR20070010054A - Synthesis of Trithiocarbonate RAF Agent and Intermediates thereof - Google Patents [patents.google.com]

- 10. US7632966B2 - Synthesis of trithiocarbonate raft agents and intermediates thereof - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. 2-((Butylsulfanyl)carbonothioyl)sulfanyl)propanoic acid | C8H14O2S3 | CID 59347154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CAS 480436-46-2: 2-[(Butylsulfanyl)carbonothioyl]sulfanyl]… [cymitquimica.com]

- 14. Page loading... [wap.guidechem.com]

- 15. 2-[(Butylsulfanyl)carbonothioyl]sulfanyl]propanoic acid-SINOCOMPOUND [en.sinocompound.com]

2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid safety data sheet

An In-Depth Technical Guide to the Safe Handling of 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid

Authored by a Senior Application Scientist

Introduction: 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid is a specialized chemical agent, primarily utilized as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1] Its efficacy in controlling polymer chain growth makes it an invaluable tool for researchers and professionals in materials science and drug development. However, its chemical nature necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

A foundational aspect of safe laboratory practice is a clear understanding of the physical and chemical properties of the substances being handled. This knowledge informs storage conditions, handling techniques, and appropriate emergency responses.

| Property | Value | Source |

| CAS Number | 480436-46-2 | [1][2][3] |

| Molecular Formula | C8H14O2S3 | [1][2][3] |

| Molecular Weight | 238.39 g/mol | [1][2] |

| Appearance | Light yellow to yellow powder/crystal | [3] |

| XLogP3-AA | 3.4 | [1][2] |

| Storage Temperature | 2-8°C |

The structure of 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid, with its carboxylic acid group and trithiocarbonate moiety, dictates its reactivity and potential hazards.[3]

Caption: Chemical structure of 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid.

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid is classified as a hazardous substance.[2][4] Understanding these classifications is critical for risk assessment and the implementation of appropriate safety measures.

Hazard Statements:

Precautionary Statements:

A comprehensive set of precautionary statements provides guidance on the safe handling of this chemical from acquisition to disposal.[4]

-

Prevention: P261, P264, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Caption: A simplified workflow for hazard identification and risk mitigation.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent protocol for handling and personal protection is mandatory.

3.1. Engineering Controls:

-

Ventilation: All handling of solid 2-{[(Butylsulfanyl)carbonothioyl]sulfanyl}propanoic acid and its solutions must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the handling area.[5]

3.2. Personal Protective Equipment (PPE):

The selection of PPE is dictated by the potential routes of exposure: dermal, ocular, and respiratory.

-

Eye Protection: Chemical safety goggles are required at all times.[5]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling.[6]

-

Skin and Body Protection: A lab coat must be worn and fully fastened. Additional protective clothing may be necessary for larger quantities or when there is a significant risk of splashing.

-

Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

3.3. Hygiene Practices:

-

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

4.1. First-Aid Measures:

-

Inhalation: If inhaled, immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]

-

Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

Caption: A decision tree for first-aid response to exposure.

4.2. Accidental Release Measures:

-

Small Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact the institution's environmental health and safety department.

-

Prevent the spill from entering drains or waterways.

-

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

5.1. Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

The recommended storage temperature is between 2-8°C.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

5.2. Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local regulations.

-

Do not dispose of down the drain or with general laboratory waste.

-

Consult with your institution's environmental health and safety department for specific disposal guidelines.

References

-

PubChem. 2-((Butylsulfanyl)carbonothioyl)sulfanyl)propanoic acid. [Link]

-

SDS Manager. 2-[[(2-Carboxyethyl)sulfanylthiocarbonyl]- sulfanyl]propanoic acid SDS. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Mercaptoacetic acid, sodium salt, 98%. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-((Butylsulfanyl)carbonothioyl)sulfanyl)propanoic acid | C8H14O2S3 | CID 59347154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 480436-46-2: 2-[(Butylsulfanyl)carbonothioyl]sulfanyl]… [cymitquimica.com]

- 4. 2-Butylsulfanyl-thiocarbonylsulfanyl-propionic acid | 480436-46-2 [chemicalbook.com]

- 5. fishersci.ca [fishersci.ca]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Stability and Storage of PABTC RAFT Agent

Abstract

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a cornerstone of modern polymer science, enabling the synthesis of polymers with precisely controlled architectures and narrow molecular weight distributions.[1][2] The fidelity of this process is critically dependent on the purity and stability of the RAFT agent. This guide provides a comprehensive technical overview of the stability and optimal storage conditions for a specific dithiocarbamate RAFT agent, S-phenyl N-acetyl-N-phenyl-dithiocarbamate (PABTC). We will delve into the intrinsic chemical vulnerabilities of the dithiocarbamate functional group, explore potential degradation pathways including hydrolysis, oxidation, and thermal decomposition, and provide field-proven protocols for long-term storage, handling, and purity verification to ensure reproducible and successful polymerization outcomes.

Introduction: The Imperative of RAFT Agent Integrity

The RAFT process operates through a degenerate chain transfer mechanism, where a thiocarbonylthio compound, the RAFT agent, reversibly reacts with propagating polymer radicals.[3] This equilibrium allows all polymer chains to grow at a similar rate, leading to polymers with low dispersity (Đ < 1.3).[1] The success of this delicate equilibrium hinges on the RAFT agent's ability to efficiently mediate the transfer process. Degradation of the RAFT agent not only reduces its effective concentration, leading to inaccurate monomer-to-agent ratios and deviations from the target molecular weight, but can also generate byproducts that may inhibit or retard polymerization, ultimately compromising the "living" character of the system. Therefore, a rigorous understanding and implementation of proper storage and handling protocols are not mere best practices but essential components of controlled polymer synthesis.

Chemical Identity and Intrinsic Reactivity of PABTC

PABTC belongs to the dithiocarbamate class of RAFT agents, characterized by a nitrogen atom attached to the thiocarbonyl (C=S) group.[1] The general structure of dithiocarbamates offers a unique reactivity profile. The lone pair of electrons on the nitrogen atom can be delocalized into the thiocarbonyl group, which deactivates the C=S bond towards radical addition compared to more active RAFT agents like dithioesters or trithiocarbonates.[3] This makes dithiocarbamates particularly suitable for controlling the polymerization of Less Activated Monomers (LAMs) such as vinyl acetate.[3][4]

However, the very features that define its reactivity also introduce specific vulnerabilities. The thiocarbonylthio moiety is susceptible to various degradation mechanisms that researchers must mitigate.

Key Mechanisms of PABTC Degradation

The stability of PABTC is primarily influenced by its susceptibility to hydrolysis, oxidation, and thermal stress. Understanding these pathways is crucial for developing effective storage strategies.

Hydrolytic Instability

Dithiocarbamates can be sensitive to hydrolysis, particularly under acidic or strongly alkaline conditions.[5]

-

Acid-Catalyzed Hydrolysis: In the presence of acid, dithiocarbamates can decompose to yield carbon disulfide (CS₂) and the corresponding secondary amine.[5][6] The process is often accelerated by moisture.[7] Studies on various dithiocarbamates have shown that they are vulnerable to acid hydrolysis, which proceeds via protonation of the dithiocarbamate anion.[5][8]

-

Base-Catalyzed Degradation: While more stable under neutral conditions, very strong alkaline conditions can also lead to the degradation of aliphatic dithiocarbamates into a mixture of sulfur-containing compounds.[5] The hydrolysis of some thiocarbamates has been shown to be first-order with respect to hydroxide concentration.[9]

For PABTC, exposure to acidic or basic aqueous environments, even atmospheric moisture over extended periods, can lead to the slow decomposition of the agent, compromising its integrity.

Oxidative Degradation

Like many sulfur-containing compounds, the thiocarbonylthio group in PABTC is susceptible to oxidation.

-

Atmospheric Oxygen: Prolonged exposure to air can lead to oxidative degradation. The sulfur atoms can be oxidized, potentially forming disulfides or other sulfur oxides. This process can be accelerated by light.

-

Incompatibility with Oxidizing Agents: Contact with strong oxidizing agents, such as peroxides, is incompatible with dithiocarbamates and will lead to rapid decomposition.[6]

Thermal Decomposition

Caption: Primary degradation pathways for the PABTC RAFT agent.

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities of the dithiocarbamate functional group, a multi-faceted approach to storage and handling is required to preserve the integrity of PABTC. These recommendations are synthesized from technical data sheets for analogous RAFT agents and general best practices for air- and moisture-sensitive organosulfur compounds.[12][13]

Long-Term Storage Protocol

For storage exceeding one month, the following conditions are mandatory:

-

Temperature: Store at -20°C.[12] Low temperatures significantly reduce the rate of all potential degradation pathways.

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is the most critical step to prevent oxidative and moisture-driven degradation. The original manufacturer's container should be sealed, or the agent should be transferred to a suitable vial or Schlenk flask inside a glovebox.

-

Light: Protect from light.[12] Use an amber vial or wrap the container in aluminum foil. Light can catalyze oxidative decomposition.

-

Container: Keep the container tightly closed to prevent moisture ingress.[12]

| Condition | Recommendation | Rationale |

| Temperature | -20°C | Minimizes thermal decomposition and slows kinetic rates of all degradation reactions.[12] |

| Atmosphere | Inert Gas (Ar, N₂) | Prevents reaction with atmospheric oxygen and moisture, mitigating oxidative and hydrolytic degradation.[14] |

| Light | Protect from Light | Prevents photochemical decomposition and light-catalyzed oxidation.[12] |

| Moisture | Keep Tightly Closed | Prevents acid- or base-catalyzed hydrolysis from atmospheric water.[5][7] |

Handling for Experimental Use

When weighing and preparing solutions of PABTC for a polymerization reaction, speed and environmental control are key:

-

Equilibration: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: If possible, handle the agent in a glovebox. If a glovebox is not available, open the container for the minimum time necessary in a fume hood with low airflow.

-

Solvent: Use anhydrous solvents for preparing stock solutions.

-

Reaction Setup: When setting up a polymerization, the solution containing the RAFT agent, monomer, and initiator should be thoroughly de-gassed via several freeze-pump-thaw cycles to remove dissolved oxygen.[12]

Protocol: Purity Assessment by ¹H NMR Spectroscopy

To ensure the integrity of the PABTC agent before use, especially after long-term storage or if there is any suspicion of degradation, a simple purity check via ¹H NMR is a self-validating and essential step.

Objective: To qualitatively assess the purity of the PABTC RAFT agent and identify potential degradation products.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the PABTC agent.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire a standard ¹H NMR spectrum.

-

Analysis:

-

Compare the acquired spectrum to a reference spectrum of pure PABTC.

-

Look for the appearance of new, unexpected peaks or a significant decrease in the integration of characteristic PABTC peaks relative to the solvent peak or an internal standard.

-

The formation of the corresponding amine (N-acetylaniline) from hydrolysis would result in new aromatic and methyl signals. Broad peaks in the baseline may indicate the presence of oligomeric degradation byproducts.

-

Conclusion

The stability of the S-phenyl N-acetyl-N-phenyl-dithiocarbamate (PABTC) RAFT agent is paramount for achieving the high degree of control expected from RAFT polymerization. As a dithiocarbamate, its primary vulnerabilities are hydrolysis, oxidation, and thermal decomposition. By adhering to stringent storage conditions—specifically, low temperature (-20°C), an inert atmosphere, and protection from light—researchers can significantly extend the shelf-life and preserve the activity of the agent.[12] Furthermore, routine purity verification by ¹H NMR provides a critical quality control step, ensuring that polymerization outcomes are both predictable and reproducible. These protocols, grounded in the fundamental chemistry of thiocarbonylthio compounds, empower scientists to harness the full potential of PABTC in the synthesis of advanced polymeric materials.

References

-

The Versatility in the Applications of Dithiocarbamates. National Institutes of Health (NIH). [Link]

-

Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester. PubMed. [Link]

-

Chain Transfer Kinetics of Acid/Base Switchable N-Aryl-N-Pyridyl Dithiocarbamate RAFT Agents in Methyl Acrylate, N-Vinylcarbazole and Vinyl Acetate Polymerization. ACS Publications. [Link]

-

Thiocarbonyl chemistry in polymer science. RSC Publishing. [Link]

-

Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions (RSC Publishing). [Link]

-

RAFT Agent Design and Synthesis. ACS Publications. [Link]

-

Mechanisms of Acid Decomposition of Dithiocarbamates. 5. Piperidyl Dithiocarbamate and Analogues. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. PMC. [Link]

-

Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates. Polymer Chemistry (RSC Publishing). [Link]

-

Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates. ResearchGate. [Link]

-

Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. ACS Publications. [Link]

-

Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. MDPI. [Link]

-

A Critical Survey of Dithiocarbamate Reversible Addition‐Fragmentation Chain Transfer (RAFT) Agents in Radical Polymerization. Sci-Hub. [Link]

-

Efficient Self-Immolative RAFT End Group Modification for Macromolecular Immunodrug Delivery. ACS Publications. [Link]

-

On the mechanism of decomposition of dithiocarbamates. ACS Publications. [Link]

-

Thermal decomposition of transition metal dithiocarbamates. ResearchGate. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. ResearchGate. [Link]

-

The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. [Link]

-

Complex multiblock bottle-brush architectures by RAFT polymerization. The Royal Society of Chemistry. [Link]

-

Synthesis and characterization of metal dithiocarbamate derivatives of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. NIH. [Link]

-

RAFT polymerization - specific polymers. SPECIFIC POLYMERS. [Link]

-

50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. [Link]

-

End‐functional polymers, thiocarbonylthio group removal/transformation and reversible addition–fragmentation–chain transfer (RAFT) polymerization. ResearchGate. [Link]

-

An overview of RAFT Polymers and Their Applications. Boron Molecular. [Link]

-

Synthesis and Pharmacology of New Dithiocarbamic Acid Esters Derived From Phenothiazine and Diphenylamine. PubMed. [Link]

-

Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. MDPI. [Link]

-

Mixed Ligand Complexes of N-Methyl-N-phenyl Dithiocarbamate: Synthesis, Characterisation, Antifungal Activity, and Solvent Extraction Studies of the Ligand. PMC - PubMed Central. [Link]

-

Synthesis, Characterization and Antibacterial Activity of Sn(II) and Sn(IV) Ions Complexes Containing N-Alkyl-N-Phenyl Dithiocarbamate Ligands. ResearchGate. [Link]

-

N,N′-Diarylformamidine Dithiocarbamate Ag(I) Cluster and Coordination Polymer. MDPI. [Link]

Sources

- 1. specificpolymers.com [specificpolymers.com]

- 2. boronmolecular.com [boronmolecular.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiocarbamate Esters and Salts/Dithiocarbamate Esters and Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinetics and mechanistic studies of the hydrolysis of diisocyanate-derived bis-thiocarbamates of cysteine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiocarbonyl chemistry in polymer science - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00050D [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to Predicting Polymer Molecular Weight in PABTC-Mediated RAFT Polymerization

For researchers, scientists, and drug development professionals venturing into the controlled synthesis of polymers, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a robust and versatile technique. Its ability to yield polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures has made it indispensable.[1][2] This guide focuses on the practical application of 2-(((butylthio)carbonothioyl)thio)propanoic acid (PABTC), a widely used trithiocarbonate RAFT agent, with a core emphasis on the theoretical prediction of polymer molecular weight.

The Foundation: Understanding RAFT Polymerization with PABTC

RAFT polymerization is a form of living radical polymerization that employs a chain transfer agent (CTA) to control the polymerization process.[1] The PABTC molecule, with a molecular weight of 238.39 g/mol , serves as an efficient CTA for a range of monomers, particularly acrylates and acrylamides.[3][4][5][6][7] The mechanism hinges on a degenerative chain transfer process where the PABTC molecule reversibly deactivates growing polymer chains, maintaining a low concentration of active radicals and thereby minimizing termination reactions.[8]

The choice of a trithiocarbonate like PABTC is deliberate. The thiocarbonylthio group in PABTC is adept at reacting with propagating radicals, forming a dormant species that can fragment to release a new radical, thus continuing the polymerization in a controlled manner.[2] This dynamic equilibrium between active and dormant chains is the cornerstone of RAFT's ability to produce well-defined polymers.

Caption: A typical experimental workflow for RAFT polymerization.

Procedure:

-

Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of NIPAM, PABTC, and AIBN. A common molar ratio of [Monomer]:[PABTC]:[Initiator] is 100:1:0.1. The choice of this ratio is critical; a lower initiator concentration relative to the CTA ensures that the majority of polymer chains are initiated by the RAFT agent, leading to better control over the molecular weight and a higher percentage of "living" chains. [9]Add 1,4-dioxane as the solvent to achieve the desired monomer concentration (e.g., 2 M). The solvent choice is important for ensuring all components remain solubilized throughout the reaction. [10]

-

Degassing: Seal the Schlenk flask with a rubber septum. To remove dissolved oxygen, which can terminate radical polymerization, perform at least three freeze-pump-thaw cycles. This involves freezing the mixture in liquid nitrogen, applying a vacuum, and then allowing it to thaw under vacuum. After the final cycle, backfill the flask with nitrogen.

-

Polymerization: Place the Schlenk flask in a preheated oil bath at the desired reaction temperature, typically 60-80°C for AIBN. Stir the reaction mixture for the intended duration. Reaction times can vary from a few hours to over 24 hours depending on the desired conversion and the specific reaction conditions.

-

Monitoring Conversion: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion, often by 1H NMR spectroscopy by comparing the integration of monomer vinyl peaks to a stable internal standard or the polymer backbone peaks.

-

Termination and Isolation: Once the desired conversion is reached, the polymerization can be terminated by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then typically isolated by precipitation into a non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.

-

Characterization: The final polymer should be characterized to determine its number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). A PDI value close to 1.1 is indicative of a well-controlled polymerization.

Data Interpretation: Theoretical vs. Experimental Molecular Weight

A key indicator of a successful RAFT polymerization is the close agreement between the theoretically calculated molecular weight (Mn,th) and the experimentally determined molecular weight (Mn,exp) from GPC analysis.

| Monomer | [M]0:[PABTC]0:[I]0 | Conversion (%) | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | PDI | Reference |

| N-acryloyl morpholine (NAM) | 100:1:0.1 | 95 | 13,600 | 14,200 | 1.12 | [11] |

| Acrylamide (AM) | 200:1:0.1 | 85 | 12,200 | 11,800 | 1.15 | [12] |

| Butyl Acrylate (BA) | 150:1:0.2 | 90 | 17,500 | 18,100 | 1.10 | |

| N-isopropylacrylamide (NIPAM) | 120:1:0.2 | 88 | 12,200 | 12,900 | 1.18 | [13] |

Note: The values in this table are representative and have been compiled from various sources. Actual experimental results may vary.

Discrepancies between theoretical and experimental values can arise from several factors, including inaccuracies in determining monomer conversion, initiation by species other than the RAFT agent, or termination reactions. However, in a well-executed RAFT polymerization with PABTC, a linear increase in molecular weight with conversion and a close match between Mn,th and Mn,exp are expected.

Conclusion

The ability to accurately predict the molecular weight of polymers is a significant advantage of RAFT polymerization. By understanding the underlying mechanism and carefully controlling the stoichiometry of the reaction components, researchers can synthesize well-defined polymers with tailored properties. PABTC has proven to be a reliable and versatile RAFT agent for achieving this control. This guide provides the fundamental knowledge and a practical framework for scientists and professionals to confidently employ PABTC-mediated RAFT polymerization in their research and development endeavors.

References

-

AA Blocks. 2-(((Butylthio)carbonothioyl)thio)propanoic acid. [Link]

-

Polymer Source. 2-(Butylthiocarbonothioylthio)propanoic acid. [Link]

-

Boron Molecular. 2-(Butylthiocarbonothioylthio)propanoic acid. [Link]

-

Wikipedia. Reversible addition−fragmentation chain-transfer polymerization. [Link]

-

ResearchGate. Kinetics and Molecular Weight Control of the Polymerization of Acrylamide via RAFT. [Link]

-

Sci-Hub. Tuning the Temperature Response of Branched Poly(N-isopropylacrylamide) Prepared by RAFT Polymerization. [Link]

-

PubMed. Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide. [Link]

-

PMC - NIH. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. [Link]

-

ResearchGate. Kinetic investigation of XPI-RAFT polymerization of NAM using a 1:9... [Link]

-

Macromolecules. 50th Anniversary Perspective: RAFT Polymerization—A User Guide. [Link]

-

The Royal Society of Chemistry. Achieving Molecular Weight Distribution Shape Control and Broad Dispersities using RAFT Polymerizations. [Link]

-

RSC Publishing. Initiator-chain transfer agent combo in the RAFT polymerization of styrene. [Link]

-

ResearchGate. (PDF) Controlled Synthesis of Block Copolymers containing N-isopropylacrylamide by Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization. [Link]

-

Boron Molecular. RAFT General Procedures. [Link]

-

ResearchGate. Kinetic and molecular weight data for the RAFT polymerization of... [Link]

-

The Royal Society of Chemistry. Complex multiblock bottle-brush architectures by RAFT polymerization. [Link]

-

NIH. Smart and Efficient Synthesis of Cyclic Poly(N-isopropylacrylamide)s by Ring Expansion RAFT (RE-RAFT) Polymerization and Analysis of Their Unique Temperature-Responsive Properties. [Link]

-

CONICET. Prediction of the full molecular weight distribution in RAFT polymerization using probability generating functions. [Link]

-

The Royal Society of Chemistry. Self-assembly and Dis-assembly of Stimuli Responsive Tadpole-like Single Chain Nanoparticles (SCNPs) Using a Switchable Hydrophilic/Hydrophobic Boronic Acid Cross-linker. [Link]

-

YouTube. RAFT Polymerization - Reaction Setup. [Link]

-

UNCW. RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. [Link]

-

MDPI. Comparison of Polymer Networks Synthesized by Conventional Free Radical and RAFT Copolymerization Processes in Supercritical Carbon Dioxide. [Link]

-

PMC - PubMed Central. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. [Link]

-

ResearchGate. RAFT synthesis of Poly(N-isopropylacrylamide) and poly(methacrylic acid) homopolymers and block copolymers: Kinetics and characterization. [Link]

Sources

- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 2. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aablocks.com [aablocks.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-(((Butylthio)carbonothioyl)thio)propanoic acid_成都傲飞生物化学品有限责任公司 [afbiochem.com]

- 6. polymersource.ca [polymersource.ca]

- 7. boronmolecular.com [boronmolecular.com]

- 8. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. boronmolecular.com [boronmolecular.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic Acid (PABTC) in RAFT Polymerization: A Senior Application Scientist's Perspective

Introduction: Precision in Polymer Architecture for Advanced Drug Delivery

In the landscape of advanced drug delivery systems, the ability to meticulously control polymer architecture is not merely an academic exercise; it is a fundamental prerequisite for success. The transition from discovery to clinical application demands polymers with precisely defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures such as block copolymers. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile controlled radical polymerization technique to meet these demands.[1][2] At the heart of the RAFT process lies the chain transfer agent (CTA), a molecule that dictates the living nature of the polymerization.

This technical guide provides an in-depth exploration of 4-((((2-carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid (PABTC), a highly effective trithiocarbonate-based RAFT agent. We will delve into its mechanism of action, synthesis, and practical application in the laboratory, with a particular focus on its utility in creating well-defined polymers for the next generation of therapeutics. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the power of RAFT polymerization for their specific applications.

The Chain Transfer Agent: Understanding the Role of PABTC

PABTC, also known as 4-((((2-carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid, is a symmetric trithiocarbonate RAFT agent.[3] Its chemical structure is the key to its efficacy in controlling radical polymerization.

Chemical Structure of PABTC:

-

Empirical Formula: C₁₀H₁₃NO₄S₃

-

Molecular Weight: 307.41 g/mol

-

CAS Number: 2055041-03-5[3]

The molecule possesses two terminal carboxylic acid groups, rendering it amphiphilic and soluble in a range of aqueous and organic media.[4] This dual solubility is a significant advantage, allowing for polymerization in various solvent systems. The central trithiocarbonate moiety is the functional core of the RAFT agent, responsible for mediating the polymerization process.[4]

The Mechanism of RAFT Polymerization Mediated by PABTC

RAFT polymerization is a degenerative chain transfer process that establishes a dynamic equilibrium between active (propagating) and dormant polymer chains.[1][5] This equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to polymers with low dispersity. The process can be broken down into several key steps:

-

Initiation: A standard radical initiator, such as azobisisobutyronitrile (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (V-501), decomposes upon heating to generate initial radicals.[1] These radicals then react with monomer units to form propagating polymer chains (P•).[]

-

RAFT Pre-Equilibrium: The propagating radical (P•) adds to the C=S bond of the PABTC molecule, forming an intermediate radical adduct.[5][] This adduct can then fragment, releasing either the initial propagating chain or a new radical derived from the R group of the RAFT agent. In the case of PABTC, due to its symmetrical nature, the leaving group is structurally similar to the initiating fragment.

-

Re-initiation and Main RAFT Equilibrium: The expelled radical reacts with the monomer to initiate a new polymer chain. This new propagating chain can then add to the dormant polymer-PABTC species, re-entering the equilibrium. This rapid exchange between active and dormant species is the cornerstone of RAFT polymerization, ensuring that all chains grow at a similar rate.[5][]

The following diagram illustrates the key equilibria in RAFT polymerization mediated by a generic trithiocarbonate RAFT agent like PABTC.

Caption: The RAFT polymerization mechanism.

Synthesis and Experimental Protocols

A significant advantage of PABTC is that it can be synthesized in the laboratory. The following sections provide detailed protocols for its synthesis and subsequent use in a typical RAFT polymerization.

Synthesis of PABTC

The synthesis of PABTC is often based on literature procedures.[7] A common route involves the reaction of 4,4'-azobis(4-cyanopentanoic acid) with carbon disulfide in the presence of a suitable base, followed by reaction with 3-mercaptopropionic acid.

Detailed Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,4'-azobis(4-cyanopentanoic acid) in a suitable solvent such as acetone.

-

Base Addition: Cool the solution in an ice bath and slowly add a base, for example, sodium hydroxide solution, while stirring.

-

Carbon Disulfide Addition: Slowly add carbon disulfide to the reaction mixture. The reaction is typically exothermic and should be controlled by the rate of addition and the ice bath.

-

Reaction: Allow the reaction to stir at room temperature for several hours.

-

Mercaptopropionic Acid Addition: Add 3-mercaptopropionic acid to the reaction mixture.

-

Acidification: After the reaction is complete, acidify the mixture with an acid like hydrochloric acid to precipitate the PABTC product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield PABTC as a powder.

Sources

- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Block Copolymer Brush by RAFT and Click Chemistry and Its Self-Assembly as a Thin Film [mdpi.com]

- 3. CAS 2055041-03-5: 4-[[[(2-Carboxyethyl)thio]thioxomethyl]t… [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

The Architect's Guide to Controlled Polymer Synthesis: Understanding the R and Z Groups of Trithiocarbonate RAFT Agents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a cornerstone technique for the synthesis of well-defined polymers with controlled molecular weights, narrow polydispersities, and complex architectures. Among the various classes of RAFT agents, trithiocarbonates have garnered significant attention for their versatility, particularly with more activated monomers (MAMs). The efficacy of a trithiocarbonate RAFT agent is critically dictated by the judicious selection of its two key structural components: the re-initiating/leaving group (R group) and the stabilizing group (Z group). This in-depth technical guide provides a comprehensive exploration of the distinct roles of the R and Z groups, offering field-proven insights into their selection and impact on polymerization kinetics and outcomes. We will delve into the mechanistic underpinnings of RAFT, provide detailed experimental protocols for RAFT agent synthesis and polymerization, and present a systematic approach to troubleshooting common challenges, empowering researchers to harness the full potential of trithiocarbonate-mediated RAFT polymerization.

The Heart of Control: The RAFT Mechanism and the Trithiocarbonate Core

RAFT polymerization is a degenerative chain transfer process that establishes a dynamic equilibrium between actively propagating polymer chains and dormant chains. This equilibrium allows for the simultaneous growth of all polymer chains, leading to polymers with low dispersity (Đ). The general mechanism, depicted below, involves a series of initiation, propagation, chain transfer, and termination steps.

Figure 1: The core mechanism of RAFT polymerization.

The central player in this process is the RAFT agent, a thiocarbonylthio compound. For this guide, we focus on trithiocarbonates, which possess the general structure R-S-C(=S)-S-Z.[1] The selection of the R and Z substituents is not arbitrary; it is a critical decision that governs the agent's reactivity and, consequently, the success of the polymerization.[]

The Dynamic Duo: Deconstructing the R and Z Groups

The R and Z groups have distinct and complementary roles in modulating the RAFT equilibrium.[1] A profound understanding of their individual functions is paramount for designing successful polymerization experiments.

The Z Group: The Stabilizing Anchor

The Z group's primary role is to modulate the reactivity of the C=S double bond towards radical addition and to influence the stability of the intermediate radical adduct.[] Its electronic properties are key:

-

Activation of the C=S Bond: The Z group influences the rate of addition of a propagating radical (Pₙ•) to the RAFT agent. A more activating Z group will increase this rate.

-

Stability of the Intermediate Radical: The Z group stabilizes the intermediate radical formed after the addition of Pₙ•. The degree of stabilization affects the fragmentation rate.

For trithiocarbonates, the Z group is an alkylthio (-SR') or arylthio (-SAr) moiety. The sulfur atom's lone pairs can delocalize into the thiocarbonyl group, influencing its reactivity. Generally, trithiocarbonates are considered highly activating and are particularly well-suited for controlling the polymerization of More Activated Monomers (MAMs) , such as styrenes, acrylates, and methacrylates.

The R Group: The Efficient Leaving Group

The R group must be a good homolytic leaving group, meaning the C-S bond connecting it to the trithiocarbonate core should be relatively weak.[1] Its key responsibilities are:

-

Efficient Fragmentation: After the initial addition of a propagating radical to the RAFT agent, the intermediate radical must fragment. The R group should be expelled as a radical (R•) at a rate competitive with the expulsion of the incoming propagating radical.

-

Re-initiation: The newly formed radical (R•) must be able to efficiently initiate the polymerization of a new monomer molecule. If re-initiation is slow, it can lead to an induction period or a loss of control.

The stability of the R• radical is a crucial factor. A more stable radical will be a better leaving group. However, if it is too stable, it may be slow to re-initiate polymerization. Therefore, a balance must be struck. Tertiary alkyl groups, such as cyanoisopropyl, are common R groups as they form relatively stable tertiary radicals and are efficient at re-initiating polymerization.

Figure 2: Distinct roles of the R and Z groups.

Strategic Selection: Matching the RAFT Agent to the Monomer

The success of a RAFT polymerization hinges on selecting a RAFT agent with appropriate R and Z groups for the specific monomer being polymerized. The general principle is to match the reactivity of the RAFT agent to the reactivity of the propagating radical derived from the monomer.

| Monomer Class | Propagating Radical Stability | Recommended Z Group Characteristics | Recommended R Group Characteristics | Example Trithiocarbonate Agents |

| Styrenes | High (resonance stabilized) | Highly activating (e.g., -S-Alkyl) | Good leaving group, efficient re-initiation (e.g., Cyanoisopropyl, Benzyl) | S-1-Dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid)yl trithiocarbonate (DDMAT) |

| Acrylates | Moderate | Highly activating (e.g., -S-Alkyl) | Good leaving group (e.g., Cyanoisopropyl) | 2-Cyano-2-propyl dodecyl trithiocarbonate |

| Methacrylates | Moderate | Highly activating (e.g., -S-Alkyl) | Good leaving group, less sterically hindered (e.g., Cyanomethyl) | S,S'-Bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate |

In the Lab: Practical Protocols for RAFT Polymerization

This section provides experimentally validated, step-by-step protocols for the synthesis of a common trithiocarbonate RAFT agent and a typical RAFT polymerization procedure.

Synthesis of a Representative Trithiocarbonate RAFT Agent: S-1-Dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid)yl Trithiocarbonate (DDMAT)

This protocol is adapted from established literature procedures.

Materials:

-

Acetone

-

Carbon disulfide (CS₂)

-

Chloroform

-

1-Dodecanethiol

-

Sodium hydroxide (NaOH)

-

2-Bromo-2-methylpropionic acid

-

Deionized water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Step 1: Formation of Sodium Dodecyl Trithiocarbonate:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in deionized water.

-

Cool the solution in an ice bath.

-

Slowly add 1-dodecanethiol to the cooled solution while stirring.

-

Continue stirring in the ice bath and add carbon disulfide dropwise. The solution should turn a bright yellow.

-

Allow the reaction to stir at room temperature for 2-3 hours.

-

-

Step 2: Reaction with 2-Bromo-2-methylpropionic acid:

-

Dissolve 2-bromo-2-methylpropionic acid in acetone.

-

Add this solution dropwise to the sodium dodecyl trithiocarbonate solution.

-

Let the reaction proceed overnight at room temperature with vigorous stirring.

-

-

Step 3: Work-up and Purification:

-

Remove the acetone via rotary evaporation.

-

Add deionized water to the remaining solution and extract the product with chloroform (3x).

-

Combine the organic layers and wash with deionized water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure DDMAT as a yellow oil.

-

Figure 3: Workflow for the synthesis of DDMAT.

General Protocol for RAFT Polymerization of Methyl Methacrylate (MMA) using DDMAT

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

S-1-Dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid)yl trithiocarbonate (DDMAT)

-

Azobisisobutyronitrile (AIBN), recrystallized

-

Anhydrous solvent (e.g., toluene or 1,4-dioxane)

-

Schlenk flask and line

-

Nitrogen or Argon gas

-

Methanol (for precipitation)

Procedure:

-

Calculation of Reagents:

-

Determine the desired degree of polymerization (DP) and calculate the required molar ratio of [Monomer]:[RAFT Agent]:[Initiator]. A common starting ratio is::[0.2].

-

Calculate the mass of MMA, DDMAT, and AIBN needed.

-

-

Reaction Setup:

-

To a Schlenk flask, add the calculated amounts of DDMAT, MMA, and AIBN.

-

Add the desired amount of anhydrous solvent.

-

Seal the flask with a rubber septum.

-

-

Degassing:

-

Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture. This is critical to prevent premature termination.

-

-

Polymerization:

-

Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

-

Allow the polymerization to proceed for the desired time. Monitor the reaction by taking aliquots at different time points to determine conversion via ¹H NMR.

-

-

Quenching and Polymer Isolation:

-

Stop the polymerization by immersing the flask in an ice bath and exposing the reaction mixture to air.

-

Dilute the viscous polymer solution with a small amount of solvent (e.g., THF).

-

Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol) while stirring.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Wash the polymer with fresh non-solvent and dry under vacuum to a constant weight.

-

Polymer Characterization

-

Conversion: Determined by ¹H NMR spectroscopy by comparing the integral of the monomer vinyl peaks to that of the polymer backbone peaks.

-

Molecular Weight and Dispersity (Đ): Determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) calibrated with appropriate polymer standards.

Troubleshooting Common Issues in Trithiocarbonate RAFT Polymerization

| Problem | Probable Cause(s) | Recommended Solution(s) |

| High Dispersity (Đ > 1.3) | - Inappropriate RAFT agent for the monomer.- Too high initiator concentration.- Inefficient re-initiation by the R group. | - Consult a RAFT agent selection guide for the specific monomer.- Decrease the initiator concentration; a higher [RAFT]:[Initiator] ratio is generally better.- Choose a RAFT agent with a more suitable R group for the monomer. |

| Retardation or Inhibition | - The Z group is too stabilizing for the monomer.- The R group is a poor re-initiator.- Presence of impurities (e.g., oxygen). | - Select a less activating RAFT agent (though less common for trithiocarbonates).- Ensure the R group can efficiently initiate polymerization.- Thoroughly degas the reaction mixture. |

| Bimodal GPC Trace | - Incomplete consumption of the initial RAFT agent.- Chain transfer to solvent or monomer.- Termination reactions. | - Allow for a sufficient pre-equilibrium period.- Choose a solvent with a low chain transfer constant.- Lower the polymerization temperature or initiator concentration. |

| Loss of End-Group Fidelity | - Hydrolysis or aminolysis of the trithiocarbonate group.- Side reactions with functional monomers. | - Ensure anhydrous conditions and avoid basic environments.- Protect reactive functional groups on the monomer if necessary. |

Conclusion

The R and Z groups of trithiocarbonate RAFT agents are not merely passive substituents but are the master controls that dictate the outcome of the polymerization. The Z group governs the reactivity of the RAFT agent, while the R group ensures the efficient transfer of the growing polymer chain. By understanding the fundamental principles outlined in this guide and applying the provided practical protocols, researchers can confidently design and execute controlled polymerizations to generate well-defined polymeric materials for a myriad of applications, from advanced drug delivery systems to novel functional materials. The key to success lies in the rational selection of these two critical components, transforming RAFT polymerization from a complex technique into a robust and reliable tool for macromolecular engineering.

References

- Keddie, D. J. (2014). A Guide to the Synthesis of Block Copolymers using Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization. Chemical Society Reviews, 43(2), 496-505.

- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.

- Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433–7447.

-

Chemical structures of the RAFT agents and the cross-linkers used. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Using PABTC for controlled polymerization of acrylic acid

Application Note & Protocol

Controlled Polymerization of Acrylic Acid using 2-Phenyl-2-Propyl Benzodithioate (PABTC) via RAFT

Introduction: The Challenge and Opportunity of Poly(acrylic acid)

Poly(acrylic acid) (PAA) and its salts are exceptionally versatile polymers, widely utilized as superabsorbents, dispersants, anti-scaling agents, and thickeners in a vast range of industrial and biomedical applications.[1] This utility is derived from the high density of carboxylic acid groups along the polymer backbone.[1] However, the synthesis of PAA with well-defined molecular weights and narrow molecular weight distributions (i.e., low dispersity, Đ) has historically been challenging via conventional free radical polymerization due to the high reactivity of the acrylic acid monomer, which often leads to irreversible transfer and termination reactions.[2]

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as one of the most robust and versatile methods for controlled radical polymerization, offering the ability to synthesize polymers with predetermined molecular weights, complex architectures, and high end-group fidelity.[][4] The RAFT process allows for the synthesis of well-defined PAA, which has been shown to significantly improve performance characteristics, such as in particle dispersion applications.[1]

This application note provides a detailed guide for researchers on the use of 2-phenyl-2-propyl benzodithioate (PABTC), a dithiobenzoate-class RAFT agent, for the controlled polymerization of acrylic acid. We will delve into the mechanistic rationale for this choice and provide a comprehensive, step-by-step protocol for synthesis and characterization.

The RAFT Mechanism: A Pathway to Control

RAFT polymerization operates through a degenerative chain transfer mechanism, where a mediating RAFT agent reversibly deactivates propagating polymer chains. This process establishes a dynamic equilibrium between active (propagating radical) and dormant (thiocarbonylthio-capped) polymer chains. Because the exchange between these states is rapid compared to the rate of propagation, all polymer chains have an equal probability to grow, leading to a linear evolution of molecular weight with monomer conversion and a narrow molecular weight distribution.

The key steps of the RAFT mechanism are illustrated below.

Figure 2: Experimental Workflow for PAA Synthesis. The process involves careful preparation, a controlled reaction environment, and a defined workup procedure.

Characterization of Poly(acrylic acid)

Verifying the success of the controlled polymerization requires proper characterization.

-

Size Exclusion Chromatography (SEC/GPC): SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn).

-

Challenge: PAA is often incompatible with common SEC eluents like THF.

-

Solution 1 (Aqueous SEC): Use an aqueous eluent containing salts (e.g., 0.1M NaNO₃, 0.01M NaH₂PO₄) to screen charge effects. [5] * Solution 2 (Derivatization): Convert the PAA to its n-butyl ester form, poly(n-butyl acrylate), which is soluble in THF. This allows for more conventional SEC analysis against polystyrene standards. [6]* Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Monomer Conversion: Can be determined by comparing the integral of the vinyl proton peaks of the monomer (~5.8-6.4 ppm) to the integral of the polymer backbone peaks (~1.4-2.5 ppm).

-

Structural Confirmation: Confirms the presence of the polymer backbone and can be used to verify the presence of end-groups from the RAFT agent, confirming the "living" nature of the polymer chains. [5]

-

Trustworthiness & Field-Proven Insights

-

The Role of the Initiator: The [CTA]:[Initiator] ratio is critical. A ratio between 5:1 and 10:1 is typically recommended. Too much initiator can lead to a higher population of "dead" chains initiated by primary radicals, increasing dispersity. Too little initiator will result in an impractically slow polymerization rate.

-

Solvent Effects: While dioxane is used here, other polar solvents like isopropanol or DMF can also be employed. [5][7]However, transfer-to-solvent reactions can become a significant issue at high monomer conversions, potentially broadening the molecular weight distribution. [1]* pH Considerations for Aqueous Polymerization: If performing the polymerization in water, the pH must be carefully controlled. At low pH, acrylic acid is protonated and less water-soluble, while at higher pH, the acrylate salt is highly soluble but may have different reactivity. The degree of ionization can significantly impact polymerization kinetics. [8][9]

References

- Poly(acrylic acid) (by RAFT polymerization) Sample #: P14708-AA Structure: Composition - Polymer Source. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3hFZPJAgWh6IXGbrQqOHVpbx8YpJr_QSCrkERtHDxAB7jWcS0ubx7DOfomvD58lleZKLflBbxiDSgC-pppyhu5SdHVMTbtB9dsf-2XCGylPycHLhOSVur-vSBi0ZhCwa5AwJaYbgmZVpl_cg9kubBvPAy2fP_wbLv5J3AvPRElfyrzsbpvAgrNOu5fPD1Ry-IjqKgvxsuWi1LfEU=]

- Sample Name: Poly(Acrylic acid) - Polymer Source. [URL: https://vertexaisearch.cloud.google.

- Reversible Addition-Fragmentation Chain Transfer Polymerization (RAFT) - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxqXBLO_xCz8RfEeS215MB1TWrWe1t67rcvv01adq2I349y41QJUFK19ad66CNV5DHfLGzMdbjmPX84V_sWBII-F3ppelid7g2uz4XoHDQcOAEbNMV2ZdSWed_VwcwrOYgV0RKSlkmNkSuF_viDk_3KMFfR-UA-lYqs8V_wfwgCGxa9KCdaPvE7tGBHjftUt9tlskS-tjxu8rzGCECXbZwB3bCE0scyw==]

- Synthesis and Characterization of Poly(acrylic acid) Produced by RAFT Polymerization. Application as a Very Efficient Dispersant of CaCO3, Kaolin, and TiO2 | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEmKPUQuFhi1bCHwJBJOir87c_PjEiv-2vsDMIyH9zeCqBFxzkdH9_Vrhvh2XObB9_LJPVS1t9rvsY9wbh9pMLPrpTmXeqw--gI_VAu4yeW9LbblbLcOFlnTqiMSuiXiCvz2GHoswmXw68Zfk8AB50iSybvQpzRzJM8U6a8GN_dgR9BfOs661z5ddHB4qDpd2F51-nxN5AwSUfd0YKbgw3m3zaxG3WiR9eq4rLPzww_FIOnB6JrgVZAK06s8Rco9ILp_ZkkXNfitLI22o4rSbfX5kzNIRfp75mQOzTdzfl5HRagqsvgQqgqAms3SgHmWXpimqole1PKy8TWboRMtqoMUYv0PQ=]

- Miniemulsion RAFT Copolymerization of MMA with Acrylic Acid and Methacrylic Acid and Bioconjugation with BSA - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRTKFibWQU4T3OfVoksPgg_TdKpDIYQx0spVAu6iv8Z1dqAxf2W3fw5VUNSvvITczl4YDuQfxlOCWJDIJRXeH7l0wMcHMG9MIdBj-6ArJ6gPJtU5thHH_7maK84pBgU8UK]

- Synthesis and characterization of poly(acrylic acid) produced by RAFT polymerization. Application as a very efficient dispersant of CaCO3, Kaolin, and TiO2 | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEfuPbLfMLwVmS9o9ob9HsCzx4b_TNpamKCIOgUZfOgGX8Gw9LB31zNSlTEaH_L-htZoN57vMdyy4--00kTg2Zm8Lrlnr0RQz6-vZRUfosSADuKA6hj_JkyKyZn7A76GxpT7mNeHnYEsxi_3ZMB6Fu_Sgm7CJ0G3jDD7vWrscSmJBwfLZMau9Hw_Hly6DvPM3j6gtfkiji2sxQJz5wTTRoWDhhCrXnSO1N_rhxDWfW8UDE9CPObiOBI-DG8wq-oT3yKdJvdde4w_EWIS__Ku-3QFb2iwjbGi_iFB2d5n3L9KJB0ZMlp2uOxxCms9tiDO821vDvcCxDSsWkH4t4SdgEZg4nOF0=]

- b-poly(acrylic acid) prepared via two-step RAFT emulsion polymerization - Polymer Chemistry (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_xq6c2L9DmUD8wzeD1CnvSLL2w-jPDPButbKpj5v2XLhbbN-Q0HWVgw8Rxae0ZniPJv2hpVGNF7ffX2Gy1EgONDjHcAJmNl2xBDKlMI_JmAPkR6_1E66vd_QhdZS7gUnlaUXrNkXx_gxDghv7YSt5Qon0Pks_xbHkLfKg]

- PLLA‐based Block Copolymers via Raft Polymerization‐ Impact of The Synthetic Route And Activation Mechanism - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFN3GD818e4IJuk8tfLmd-Avc2sNJXFTiNTVcJqIq0G2V8moMZ7nTQGQJLK-Dcwvju6sxFbh8-dfQ5DqFpv5ejEWhWKw7K4cWVU8KnN9ekm-2TkCfqAsEquOG_ixovmmjI52XSDPQEeK-7LmwUF92pRjkfd07rCTKH49q1SB7GJ0CDhWreoYSTUarbaDYqKTDA5Z6yP7d3_5C8SUrbGkq5ycm37M5GLVnMtrcXreKYr5sOv099XZhWUcn3yBVKUQWcqEwI02fZlevcIabQZj7fGPw2yUbCdggCKMw==]

- RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh5baaOPOMKp143wmmaf2VSzWnAMnNY4AjNJKlSiXSaaVwb2uAtW349shvXwxCdZuJqDzpFb-t75V7X64PwkZvZ3OeUDlDYvO7XDFsyddi8tmzsr660OYR3xPF_niJfFmB]

- Ab initio RAFT emulsion polymerization of butyl acrylate mediated by poly(acrylic acid) trithiocarbonate - Polymer Chemistry (RSC Publishing). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTzZelxSes6ViiVAR1c_UZyq0JnaxLkYX_76DlTnYuWgsAas29doP-ZjIg0_-TtsE_fWepMT_QzSs-jWBVOgyS_sDJ00vdxXepoaG-dd5FOMam0g-dcBKrW-Su9rAVCcxfKjUSwJSka_S9_QKWlal082NFB7Z86-sP43yP]

- RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE - UNCW. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpb2PqlrGWQZV9dhqzPEMROY3LnhKc9ZPbI-msmb-_X9yRXHe6T1qUqzekSZG_jNiBHZ2SLTRIj2tLhZFjN0kvsA8R1c8jDBSCICHk56dRDahNT6E3WnvzeFAss6aUJSH4gUYECVBLy8quPbiBFGg=]

- Kinetic investigation of XPI-RAFT polymerization of NAM using a 1:9... - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpd5CdYO46MgcypE-0k2oZM3rLyUQu15ib9U_R0zBrbXDp3rGhJYTIKxz1q46hqknu8m5wiOiVm2s9iciLXsDJ8DTi2O7r1D_r8f_bopcHH0IMHdkhL-CRkY4di1o_1Owl2RYSx1oS4pUsp_S8J1jSEZnkZqqmpMZ5JPEGhJhigf9T8_LOshaxJlND01ULPr6F0vEa_Vq594zErJCBp9Pg4iE4Jfduta1gu6LBYhh6lvl0W9vymVmh7SWw0L4Dm0xlCu44]

- Synthesis of Poly(methacrylic acid)-block-Polystyrene Diblock Copolymers at High Solid Contents via RAFT Emulsion Polymerization - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN_wfwWUDGeqyHAPg6MZJh8StxGHW-DNgbO7AREqHGxckblBB0nzVaFc_6SERBjXjFGUKj-cie2j_BH18LY6_TgJ5GBU9YcQL5myadqNQNMURqil7Rx9w3H1LkNbOBI_zUqyMHmtg1DTtRSLI=]

- Controlled Radical Polymerization of Acrylic Acid in Protic Media - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSNEk4gdYQf-j_gX-BbNcl4XwG2XACA4CWpTUf3XPh-qAFM7Neq3mGy7mKuHBC353rH-GJNeuDqUvLk03UOPBqtZZBjXNBLirxQdOP4RtaqLwStfZG_uhijH-tGWDJqBIJIx4amEOz6qv6MfoX8MeRt9-bgNwOHBZ0G6WCWZHUtmq5Aq2RkkVdGtANMcrLtpYoFxr3bVy4y71Z4AwO6x3foDCyYY9jFuDWytp24zv2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. polymersource.ca [polymersource.ca]

- 6. polymersource.ca [polymersource.ca]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Poly(methacrylic acid)-block-Polystyrene Diblock Copolymers at High Solid Contents via RAFT Emulsion Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Application of Carboxyl-Terminated Poly(amidoamine) (PABTC) in the Stabilization of Graphene Oxide for Biomedical Applications

Abstract

Graphene oxide (GO), a two-dimensional nanomaterial rich in oxygen-containing functional groups, presents immense potential for biomedical applications, including drug delivery, bioimaging, and tissue engineering.[1][2] A significant impediment to its clinical translation, however, is its inherent instability in physiological environments. Aqueous dispersions of GO are prone to irreversible aggregation in the presence of electrolytes, such as those found in buffered saline and cell culture media, which screen the electrostatic surface charges and diminish its efficacy.[3][4] This application note details a robust methodology for stabilizing GO nanosheets through functionalization with carboxyl-terminated poly(amidoamine) (PABTC) dendrimers. By covalently grafting these highly branched, monodisperse macromolecules onto the GO surface, a dense layer of terminal carboxyl groups is introduced. This modification imparts superior colloidal stability through a combination of enhanced electrostatic repulsion and steric hindrance, preventing aggregation even in high ionic strength solutions.[5] We provide comprehensive, step-by-step protocols for the synthesis, functionalization, and characterization of PABTC-stabilized GO (PABTC-GO), tailored for researchers, scientists, and drug development professionals. The resulting platform exhibits excellent biocompatibility and serves as a versatile nanocarrier for therapeutic agents.[6][7]

The Challenge of Graphene Oxide Instability